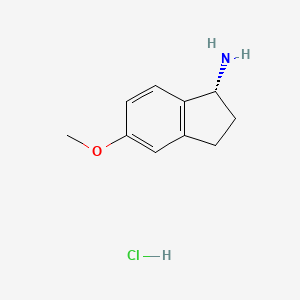![molecular formula C14H11NO3 B6157598 (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid CAS No. 2413846-58-7](/img/new.no-structure.jpg)
(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid: is an organic compound that features a naphthalene ring substituted with a cyano group and an oxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, is first functionalized to introduce a cyano group at the 4-position. This can be achieved through a nitration reaction followed by reduction and subsequent cyanation.
Oxypropanoic Acid Formation: The functionalized naphthalene is then reacted with a suitable propanoic acid derivative under basic conditions to form the oxypropanoic acid moiety. This step often involves the use of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of the cyano group can yield primary amines, which can further participate in various organic transformations.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The cyano group and the naphthalene ring play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
(2S)-2-[(4-cyanophenyl)oxy]propanoic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.
(2S)-2-[(4-cyanobiphenyl-4-yl)oxy]propanoic acid: Contains an additional phenyl ring, increasing its molecular complexity.
Uniqueness:
Structural Features: The presence of the naphthalene ring provides unique electronic and steric properties compared to similar compounds with simpler aromatic rings.
Reactivity: The naphthalene ring can undergo a wider range of chemical transformations, offering greater versatility in synthetic applications.
This detailed article provides a comprehensive overview of (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
2413846-58-7 |
|---|---|
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



